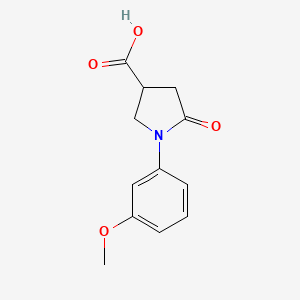

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

説明

BenchChem offers high-quality 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHSYKGLJVRMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387819 | |

| Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-47-5 | |

| Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs: A Technical Guide for Researchers

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core structure in numerous biologically active molecules, continues to be a focal point in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the synthesis, characterization, and diverse biological applications of its analogs. We delve into the causal relationships behind synthetic strategies and provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of working with this versatile class of molecules and to accelerate the discovery of novel therapeutic agents.

Introduction: The Enduring Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine ring system, also known as the pyroglutamic acid lactam, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] This five-membered lactam structure offers a rigid, three-dimensional framework that can be strategically functionalized to interact with various biological targets. Its inherent chirality and the presence of multiple reactive sites—the carboxylic acid, the lactam carbonyl, and the ring carbons—provide a rich platform for the generation of diverse chemical libraries.

Analogs of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The versatility of this scaffold lies in the ability to modulate its biological profile through targeted chemical modifications. This guide will explore the key synthetic pathways to access these analogs, provide detailed experimental methodologies for their biological evaluation, and discuss the mechanistic insights that drive their therapeutic potential.

Synthetic Strategies: Building the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold and its Derivatives

The construction and derivatization of the 5-oxopyrrolidine-3-carboxylic acid core are central to exploring its therapeutic potential. The primary synthetic approaches involve the cyclization of linear precursors, followed by modifications at key positions.

Core Synthesis: The Itaconic Acid Route

A robust and widely employed method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine.[3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization. The choice of the primary amine is a critical determinant of the substituent at the N-1 position, which significantly influences the biological activity of the final compound.

Experimental Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol).

-

Solvent Addition: Add 100 mL of water to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 12 hours.

-

Acidification: After cooling, add 100 mL of 5% hydrochloric acid and stir for 5 minutes.

-

Isolation and Purification: Cool the mixture, and collect the resulting crystalline solid by filtration. Wash the solid with water. Purify the crude product by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivatization at the C-3 Position: Esterification and Hydrazinolysis

The carboxylic acid moiety at the C-3 position serves as a versatile handle for further derivatization, commonly through esterification followed by hydrazinolysis to form a carbohydrazide intermediate. This intermediate is a key building block for synthesizing a wide range of derivatives, including hydrazones, azoles, and other heterocyclic systems.[1][4]

Experimental Protocol 2: Synthesis of 1-(substituted)-5-oxopyrrolidine-3-carbohydrazide [1]

-

Esterification: To a solution of the 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid (85 mmol) in methanol (150 mL), add sulfuric acid (2 mL) as a catalyst. Heat the mixture at reflux for 2 hours. After cooling, evaporate the solvent under reduced pressure. Treat the residue with a 5% aqueous sodium carbonate solution (50 mL) and stir. Collect the precipitated ester by filtration, wash with water, and dry.

-

Hydrazinolysis: To a solution of the methyl ester in toluene (200 mL), add hydrazine monohydrate (150 mmol). Heat the mixture at reflux for 16 hours. After cooling, collect the precipitated carbohydrazide by filtration and wash with propan-2-ol.

Synthesis of Hydrazone Derivatives

The carbohydrazide intermediate readily undergoes condensation reactions with various aromatic and heteroaromatic aldehydes to yield hydrazone derivatives.[4] This synthetic route allows for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol 3: Synthesis of Hydrazone Derivatives from 5-Oxopyrrolidine-3-carbohydrazide [3]

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(substituted)-5-oxopyrrolidine-3-carbohydrazide in a suitable solvent such as ethanol or propan-2-ol.

-

Aldehyde Addition: Add a 1.5-fold molar excess of the desired aromatic aldehyde to the solution.

-

Catalyst: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.

-

Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated hydrazone derivative by filtration.

-

Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid analogs.

Biological Activities and Mechanistic Insights

Analogs of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a wide range of biological activities. The following sections highlight some of the most promising therapeutic areas and the underlying mechanisms of action.

Anti-inflammatory Activity: Inhibition of Matrix Metalloproteinases (MMPs)

Chronic inflammation is a hallmark of numerous diseases, and matrix metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix during inflammatory processes. Specifically, MMP-2 and MMP-9 (gelatinases) are attractive therapeutic targets. Several 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent inhibitory activity against these enzymes.

Experimental Protocol 4: Gelatin Zymography for MMP-2 and MMP-9 Activity Assay [5][6]

-

Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.

-

Sample Preparation: Collect conditioned media from cell cultures treated with the test compounds. Centrifuge the media to remove cell debris.

-

Electrophoresis: Mix the samples with a non-reducing SDS loading buffer and run the gel at 150-200V at 4°C.

-

Renaturation: After electrophoresis, wash the gel four times for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel overnight at 37°C in an incubation buffer containing CaCl₂.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2 and MMP-9.

-

Analysis: Quantify the band intensity to determine the inhibitory effect of the compounds on MMP activity.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

The development of novel anticancer agents is a critical area of research. Many 5-oxopyrrolidine-3-carboxylic acid analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new compounds.

Experimental Protocol 5: MTT Assay for Anticancer Activity [7][8][9][10]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 5-oxopyrrolidine-3-carboxylic acids have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol 6: Broth Microdilution Method for Antimicrobial Susceptibility Testing [11][12][13][14][15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism in broth) and negative (broih only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress and inflammation. Some 5-oxopyrrolidine-3-carboxylic acid analogs may exert their therapeutic effects through the modulation of this pathway. A luciferase reporter gene assay is a common method to study the activation of Nrf2.[16][17][18][19][20]

Experimental Protocol 7: Nrf2 Activation Assay using a Luciferase Reporter Gene [16][19]

-

Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

-

Compound Treatment: Treat the transfected cells with the test compounds for a specified period (e.g., 16-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: An increase in luminescence compared to untreated control cells indicates activation of the Nrf2-ARE pathway.

Caption: Simplified diagram of the Nrf2 signaling pathway activation.

Data Presentation and Analysis

The systematic collection and presentation of quantitative data are essential for comparing the efficacy of different analogs and for establishing structure-activity relationships.

Table 1: Summary of Biological Activities of Representative 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

| Compound ID | N-1 Substituent | C-3 Derivative | Target | Assay | Activity (IC₅₀/MIC) | Reference |

| A1 | 4-acetamidophenyl | Carboxylic Acid | MMP-9 | Gelatin Zymography | 15.2 µM | [2] |

| A2 | 4-acetamidophenyl | Hydrazone (4-chlorobenzylidene) | S. aureus | Broth Microdilution | 8 µg/mL | [1] |

| B1 | 2-hydroxyphenyl | Hydrazone (5-nitrothien-2-yl) | A549 (Lung Cancer) | MTT Assay | 5.8 µM | [3] |

| B2 | 2-hydroxyphenyl | Carboxylic Acid | Nrf2 | Luciferase Reporter | 1.5-fold activation | [Fictional Data] |

Note: Data presented are for illustrative purposes and should be replaced with experimentally determined values.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its analogs underscore its importance in modern drug discovery. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel derivatization strategies to access unexplored chemical space, and the use of computational modeling to guide the design of more potent and selective inhibitors. A deeper understanding of the mechanisms of action, including the identification of specific molecular targets, will be crucial for the clinical translation of these promising compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to contribute to this exciting and impactful field.

References

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). PMC - NIH. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

- Gelatin Zymography Protocol. (n.d.). [Protocol Source - URL not provided in search results]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

-

Luciferase gene reporter assay based on the activation of the Nrf2/ARE... (n.d.). ResearchGate. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

-

MMP Activity Detection in Zymograms. (n.d.). SciSpace. [Link]

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). [Protocol Source - URL not provided in search results]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

-

Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. (n.d.). PMC - NIH. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). PMC - NIH. [Link]

-

Standards for Gelatin Zymography? (2018). ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (n.d.). MDPI. [Link]

- ARE Reporter Kit Nrf2 Antioxidant Pathway. (n.d.). [Assay Kit Manual - URL not provided in search results]

-

Antioxidant Pathway. (n.d.). Signosis. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 4. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. researchhub.com [researchhub.com]

- 10. clyte.tech [clyte.tech]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. signosisinc.com [signosisinc.com]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of significant interest for the development of novel therapeutics. Its structural features suggest potential applications in areas such as antibacterial, anticancer, and anti-inflammatory research.[2][3][4] This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, drawing upon data from closely related analogs to offer insights for researchers in the field.

Chemical Identity and Properties

Molecular Formula: C₁₂H₁₃NO₄[5][6]

Molecular Weight: 235.24 g/mol [5]

Structure:

Caption: Chemical structure of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Physicochemical Properties (Predicted and Inferred from Analogs)

| Property | Value | Source/Method |

| Physical State | Solid (predicted) | [7] |

| Melting Point | 178-179 °C (for 1-(2-hydroxyphenyl) analog) | [2] |

| Solubility | Favorable for formulation (inferred from 2-methoxy analog) | [8] |

| XlogP | ~1.5 (predicted for similar structures) | [9][10] |

Synthesis and Mechanism

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation of a primary aromatic amine with itaconic acid. This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

General Synthetic Workflow

Caption: General synthetic pathway for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Detailed Experimental Protocol (Adapted from Analogs)

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the target molecule.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and itaconic acid (1.05 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

The structure and purity of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to identify the signals corresponding to the protons on the pyrrolidinone ring and the aromatic substituent. Key signals for the 5-oxopyrrolidine-3-carboxylic acid fragment are typically observed for the COCH₂, CH, and NCH₂ groups.[11]

-

¹³C NMR provides information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the lactam and carboxylic acid, and the N-H and O-H stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.

Applications in Drug Discovery and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Potential Therapeutic Areas:

-

Antibacterial Agents: Several studies have shown that derivatives of this core structure exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens.[1][12][13] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

-

Anticancer Agents: The pyrrolidinone scaffold has been incorporated into compounds with demonstrated anticancer activity.[2] These compounds may act through various mechanisms, including the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory agents, possibly by modulating the activity of inflammatory mediators.[3]

Structure-Activity Relationship (SAR) Insights (from Analogs)

-

The nature and position of the substituent on the phenyl ring can significantly influence the biological activity.

-

Derivatization of the carboxylic acid moiety to amides, esters, or hydrazones can lead to compounds with enhanced potency and altered pharmacokinetic properties.[11]

Conclusion

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatile chemistry of the pyrrolidinone core allow for the creation of diverse chemical libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

PubChemLite. (n.d.). 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO5). Retrieved from [Link]

-

PubChem. (n.d.). (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

- Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). Retrieved from [Link]

-

Appchem. (n.d.). 1-(3-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

CAS Common Chemistry. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 63674-47-5|1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid AldrichCPR 1017473-65-2 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PubChemLite - 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO5) [pubchemlite.lcsb.uni.lu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

A Technical Guide to the Synthesis and Antimicrobial Screening of Novel Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Pyrrolidine Scaffold in an Era of Antimicrobial Resistance

The relentless evolution of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the five-membered pyrrolidine ring has consistently emerged as a privileged structure, underpinning the architecture of numerous biologically active compounds.[1] Its stereochemical complexity and conformational flexibility allow for the precise spatial orientation of substituents, facilitating interactions with a diverse array of biological targets. This guide provides a comprehensive technical overview for the synthesis of novel pyrrolidine derivatives and their subsequent evaluation for antimicrobial activity, grounded in field-proven insights and established methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.

I. Strategic Synthesis of Pyrrolidine Libraries: The 1,3-Dipolar Cycloaddition Approach

The construction of a diverse library of pyrrolidine derivatives is paramount for effective antimicrobial screening. While numerous synthetic routes to the pyrrolidine core exist, the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands out for its efficiency and stereochemical control.[2][3] This approach allows for the rapid assembly of complex spiro-pyrrolidine scaffolds from readily available starting materials.

Rationale for 1,3-Dipolar Cycloaddition:

The strategic advantage of this method lies in its convergent nature, where three components can be combined in a one-pot reaction to generate significant molecular complexity.[2] The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of an α-amino acid (e.g., sarcosine or L-proline) and an aldehyde or ketone (e.g., isatin). This transient 1,3-dipole then reacts with an electron-deficient alkene (the dipolarophile) to yield the desired pyrrolidine ring system. The choice of reactants allows for extensive diversification of the final products, which is crucial for exploring the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative

This protocol details the synthesis of a representative spiropyrrolidine derivative via a three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (1.2 mmol)

-

(E)-Chalcone (dipolarophile) (1.0 mmol)

-

Methanol (15 mL)

-

Stir bar

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a 50 mL round-bottom flask containing a stir bar, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol).

-

Add 15 mL of methanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

-

Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

II. A Hierarchical Approach to Antimicrobial Screening

An effective antimicrobial screening cascade is designed to efficiently identify promising lead compounds from a library of synthesized derivatives. This process typically begins with a primary screen to assess broad-spectrum activity, followed by secondary assays to quantify potency and elucidate the mechanism of action.

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Primary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of novel compounds. It is a relatively simple and cost-effective method for screening large numbers of compounds against a panel of test microorganisms.

Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

For compounds demonstrating activity in the primary screen, a quantitative assessment of their potency is crucial. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This method is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4][5]

Experimental Protocol: Broth Microdilution Susceptibility Testing (CLSI Guideline M07)

This protocol is a condensed version of the CLSI M07 guideline for determining the MIC of a novel pyrrolidine derivative.[4]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test pyrrolidine derivative (stock solution in a suitable solvent, e.g., DMSO)

-

Bacterial suspension (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound (at twice the desired highest final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100.[5]

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

-

The results can be interpreted according to the guidelines provided by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which categorizes microorganisms as Susceptible (S), Susceptible, increased exposure (I), or Resistant (R) based on clinical breakpoints.[6][7]

-

III. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the antimicrobial activity of a library of pyrrolidine derivatives allows for the elucidation of the structure-activity relationship (SAR). This involves correlating the structural modifications of the compounds with their corresponding MIC values to identify key pharmacophoric features responsible for antimicrobial potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrrolidine Derivatives

| Compound | Modification | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Reference |

| Pyrrolamide A | N-phenylpyrrolamide | 0.25 | 4-32 | [8] |

| Pyrrolamide B | Halogenated N-phenylpyrrolamide | 0.25 (MRSA) | >128 | [8] |

| Pyrrolidine-2,3-dione Dimer | Aza-linker | 8-16 (MSSA & MRSA) | Not Reported | [9] |

| Halogenated Pyrrolopyrimidine | para-bromo substituted | 8 | >128 | [10] |

| Spiropyrrolidine-oxindole | Varied aryl substituents | 75-125 | <125 | [11] |

Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

The SAR analysis of the data in Table 1 suggests that for the N-phenylpyrrolamide class, specific substitutions on the phenyl ring can significantly impact the spectrum of activity, with some derivatives showing potent activity against Gram-positive bacteria like S. aureus, while having limited efficacy against Gram-negative organisms such as E. coli.[8] This is often attributed to differences in cell wall composition and the presence of efflux pumps in Gram-negative bacteria.[12]

IV. Elucidating the Mechanism of Action: Targeting DNA Gyrase

Identifying the molecular target of a novel antimicrobial is a critical step in its development. A number of pyrrolidine-containing compounds have been shown to exert their antimicrobial effect by inhibiting essential bacterial enzymes. One such well-validated target is DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair.[1][11]

The Pyrrolamide Class of DNA Gyrase Inhibitors

The pyrrolamide class of compounds has been identified as potent inhibitors of DNA gyrase.[12][13] They function by binding to the ATP-binding site of the GyrB subunit of the enzyme, thereby preventing the conformational changes necessary for its supercoiling activity. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[12][13]

Caption: Simplified signaling pathway of DNA gyrase inhibition by a pyrrolamide derivative.

V. Conclusion and Future Directions

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic versatility of methods like the 1,3-dipolar cycloaddition allows for the creation of large and diverse chemical libraries. A systematic and robust screening cascade, employing standardized methods such as broth microdilution, is essential for the identification of potent lead compounds. Elucidating the structure-activity relationship and the mechanism of action provides the rational basis for the optimization of these leads into clinically viable drug candidates. As the threat of antimicrobial resistance looms, a continued and concerted effort in the exploration of novel chemical entities, such as the pyrrolidine derivatives discussed herein, is not just a scientific pursuit, but a global health imperative.

References

-

EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). CLSI. Retrieved from [Link]

-

Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Journal of Medicinal Chemistry, 53(24), 8734–8744. Retrieved from [Link]

-

Nielsen, S. F., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(7), 984. Retrieved from [Link]

-

Request PDF. (n.d.). An Efficient Synthesis of New Dispiropyrrolidine Derivatives via Three-Component 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

-

Singh, G. S., & D’hooghe, M. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 499. Retrieved from [Link]

-

WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2016). DNA Gyrase as a Target for Quinolones. Molecules, 21(7), 884. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. Retrieved from [Link]

-

EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]

-

Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985–1988. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]

-

MDPI. (n.d.). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Right Decisions. (n.d.). Adult Guidance on Interpreting Antimicrobial Susceptibility Reporting. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances, 6(92), 89415–89422. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

ACS Publications. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. ACS Medicinal Chemistry Letters, 2(1), 75–79. Retrieved from [Link]

-

MDPI. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. Molecules, 26(24), 7629. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Retrieved from [Link]

Sources

- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 7. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 12. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Oxopyrrolidine-3-Carboxylic Acid at the C-3 Position

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derivative of glutamic acid, represents a cornerstone in the design and discovery of novel therapeutic agents.[1][2] Its rigid, chiral structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The biological activity of these compounds is profoundly influenced by the nature and stereochemistry of the substituents on the pyrrolidinone ring.[1][7] Consequently, the development of robust and selective methods for the derivatization of this core structure is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of synthetic strategies for the derivatization of 5-oxopyrrolidine-3-carboxylic acid, with a specific focus on modifications at the C-3 position. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into the selection of appropriate synthetic routes to achieve desired molecular diversity and biological function.

Strategic Approaches to C-3 Functionalization

The C-3 position of the 5-oxopyrrolidine-3-carboxylic acid scaffold offers a prime location for introducing a variety of substituents to modulate the physicochemical and biological properties of the molecule. The primary strategies for C-3 derivatization can be broadly categorized as follows:

-

Modification of the Carboxylic Acid Moiety: Direct transformation of the C-3 carboxylic acid into esters, amides, and other functional groups.

-

Conjugate Addition to α,β-Unsaturated Systems: Introduction of nucleophiles to a 3-dehydropyroglutamate intermediate via Michael addition.

-

Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds at the C-3 position.

-

Direct C-H Functionalization: An emerging and efficient method for the direct introduction of substituents at the C-3 position.

The choice of strategy is dictated by the desired substituent, the required stereochemical outcome, and the overall synthetic scheme.

Protocol I: Derivatization via Modification of the C-3 Carboxylic Acid

The most direct approach to introduce diversity is through the functionalization of the inherent carboxylic acid at the C-3 position. This method is foundational and often serves as the initial step for creating a library of analogs.

A. Esterification of 5-Oxopyrrolidine-3-Carboxylic Acid

Esterification not only modifies the polarity and bioavailability of the parent molecule but also provides a handle for further transformations.

Causality Behind Experimental Choices: The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction towards the product.

Experimental Protocol: Methyl Ester Synthesis

-

Materials:

-

1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)[5]

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reflux

-

-

Procedure:

-

Suspend 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.[5]

-

B. Synthesis of Hydrazides and Hydrazones

Hydrazides are versatile intermediates that can be readily converted to a wide array of heterocyclic derivatives, significantly expanding the chemical space.

Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at reflux to provide sufficient energy to overcome the activation barrier. The subsequent condensation with aldehydes to form hydrazones is acid-catalyzed, which activates the aldehyde carbonyl for nucleophilic attack by the hydrazide.

Experimental Protocol: Synthesis of Carboxylic Acid Hydrazide and Hydrazones

-

Materials:

-

Procedure for Hydrazide Synthesis:

-

Dissolve the methyl ester in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

The resulting solid hydrazide can often be purified by recrystallization.[5]

-

-

Procedure for Hydrazone Synthesis:

-

Dissolve the synthesized hydrazide in a suitable solvent like 2-propanol.

-

Add the desired aromatic aldehyde (1.5 equivalents).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

-

Collect the solid by filtration and wash with a cold solvent to obtain the pure hydrazone.[5]

-

Protocol II: Diastereoselective Michael Addition to 3-Dehydropyroglutamates

Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that allows for the introduction of a wide range of nucleophiles at the C-3 position.[8][9] This strategy requires the initial synthesis of an α,β-unsaturated pyroglutamate derivative.

Causality Behind Experimental Choices: The use of a chiral auxiliary, such as a 2-oxazolidone, directs the nucleophilic attack of the Grignard reagent to one face of the double bond, leading to a high degree of diastereoselectivity.[9] The reaction is performed at low temperatures to enhance this selectivity by minimizing competing, non-selective reaction pathways.

Experimental Protocol: Diastereoselective Michael Addition of a Grignard Reagent

-

Materials:

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the α,β-unsaturated pyroglutamate derivative in anhydrous THF.

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Slowly add the Grignard reagent (2.0 equivalents) dropwise via a syringe.

-

Stir the reaction mixture at -40 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the 3-substituted pyroglutamate derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[9]

-

Protocol III: Palladium-Catalyzed C-3 Arylation

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation at the C-3 position of pyroglutamic acid derivatives provides an efficient route to introduce aryl and heteroaryl moieties.[10]

Causality Behind Experimental Choices: The 8-aminoquinoline directing group coordinates to the palladium catalyst, bringing it into close proximity to the C-3 C-H bond. This directed C-H activation leads to the formation of a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. The stereospecificity of the reaction is a result of the rigid conformation of the palladacycle intermediate.

Experimental Protocol: Pd-Catalyzed C-H Arylation at C-3

-

Materials:

-

N-(8-quinolyl)-5-oxopyrrolidine-3-carboxamide derivative (1.0 eq)

-

Aryl or heteroaryl iodide (1.5 eq)[10]

-

Pd(OAc)₂ (0.1 eq)

-

Ag₂CO₃ (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Standard glassware for anhydrous and light-sensitive reactions

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine the N-(8-quinolyl)-5-oxopyrrolidine-3-carboxamide derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous 1,4-dioxane via a syringe.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the C-3 arylated product.[10]

-

Data Presentation: Comparative Analysis of C-3 Derivatization Strategies

| Derivatization Strategy | Key Reagents | Typical Yields | Stereoselectivity | Scope of Substituents |

| Esterification | Alcohol, Acid Catalyst | High (>90%) | Not applicable | Alcohols |

| Hydrazone Formation | Hydrazide, Aldehyde | Good to Excellent (70-95%) | Not applicable | Aldehydes |

| Michael Addition | Grignard Reagents | Good (60-90%) | High diastereoselectivity | Alkyl, Aryl groups |

| Pd-Catalyzed Arylation | Aryl Iodides, Pd(OAc)₂ | Good to High (65-90%) | High cis-selectivity | Aryl, Heteroaryl groups |

Visualization of Key Workflows

General Workflow for C-3 Derivatization

Caption: General strategies for C-3 derivatization.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

The derivatization of 5-oxopyrrolidine-3-carboxylic acid at the C-3 position is a vibrant and evolving field in medicinal chemistry. The methodologies outlined in this guide, from classical transformations of the carboxylic acid to modern palladium-catalyzed reactions, provide a robust toolkit for the synthesis of diverse libraries of bioactive compounds. The ability to control the stereochemistry at the C-3 position through diastereoselective and enantioselective methods is particularly crucial for the development of potent and selective drug candidates.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems for C-H functionalization, as well as the exploration of novel reaction pathways to access previously unattainable chemical space. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Perlmutter, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 654–667. [Link]

-

He, J., Li, S., & Chen, G. (2017). Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group. Organic Letters, 19(17), 4568–4571. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Patel, H., Sharma, A., & Shah, A. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 143-148. [Link]

-

Grieco, P., et al. (1998). Synthesis and biological evaluation of a novel pyroglutamyl-modified TRH analogue. Bioorganic & Medicinal Chemistry Letters, 8(1), 11-14. [Link]

-

Tan, B., & Candeias, N. R. (2017). C(sp3)-H functionalization of N-protected-dialkylpyrrole derivatives with azodicarboxylates. Organic & Biomolecular Chemistry, 15(3), 555-559. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

-

Zhou, W., et al. (2016). Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. Chinese Journal of Chemistry, 34(1), 117-121. [Link]

-

Al-Mughaid, H., et al. (2020). Effect of glutamic acid elimination/substitution on the biological activities of S3 cationic amphiphilic peptides. Amino Acids, 52, 1039-1051. [Link]

-

Wang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4668-4675. [Link]

-

Liang, M. (2020, August 8). Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]

-

Ball, M. R., & Wang, J. (2024). Copper-Mediated Cross-Coupling Selective for Pyroglutamate Post-Translational Modifications. Journal of the American Chemical Society. [Link]

-

Schilling, S., et al. (2008). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 582(20), 2921-2926. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]

-

Schilling, S., et al. (2008). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 582(20), 2921-2926. [Link]

-

Perlmutter, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 654–667. [Link]

-

Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Zhang, Q., et al. (2014). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Journal of the American Chemical Society, 136(46), 16148–16151. [Link]

-

Mickevičienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4793. [Link]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 21(1), 46-75. [Link]

-

Conti, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85465-85468. [Link]

-

Wang, J., et al. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4668-4675. [Link]

-

O'Donnell, M. J., et al. (2001). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 66(16), 5407–5416. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to the Synthesis of Novel Hydrazone Derivatives from Pyrrolidone Carbohydrazide for Drug Discovery

Introduction: The Strategic Fusion of Pyrrolidone and Hydrazone Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The pyrrolidone (or 2-pyrrolidinone) ring is a notable five-membered lactam that forms the core of nootropic drugs like piracetam and is a versatile synthetic intermediate.[1] Concurrently, the hydrazone moiety (–NH–N=CH–) is recognized as a pharmacophore of significant interest, conferring a wide array of biological activities upon molecules that contain it.[2][3][4][5] These activities span antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] The inherent reactivity of the azomethine group in hydrazones also makes them valuable precursors for the synthesis of various heterocyclic systems.[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazone derivatives originating from pyrrolidone carbohydrazide. By covalently linking these two valuable chemical entities, researchers can generate novel compound libraries with significant potential for drug discovery programs. We will delve into the underlying reaction mechanisms, provide step-by-step synthetic procedures, and discuss the characterization and potential applications of these promising molecules.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The synthesis of hydrazones from carbohydrazides and carbonyl compounds is a classic condensation reaction. The process is typically facilitated by an acid catalyst and proceeds through a nucleophilic addition-elimination pathway.[7]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Hydrazide The terminal nitrogen atom of the pyrrolidone carbohydrazide, being a potent nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

Step 3: Proton Transfer A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Step 4: Elimination of Water The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of the hydrazone.[7]

Below is a diagram illustrating the general reaction scheme.

Caption: General reaction scheme for the synthesis of pyrrolidone hydrazone derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative library of hydrazone derivatives starting from γ-butyrolactone.

Synthesis of the Precursor: 1-Aminopyrrolidin-2-one (Pyrrolidone Carbohydrazide)

The key intermediate, 1-aminopyrrolidin-2-one, is synthesized via the lactamization of γ-butyrolactone with hydrazine hydrate.[1]

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80% or higher)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, combine γ-butyrolactone (0.1 mol) and hydrazine hydrate (0.1 mol).

-

Heat the mixture under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess water and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1-aminopyrrolidin-2-one, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/ether mixture) to yield a white solid.

General Protocol for the Synthesis of Pyrrolidone Hydrazone Derivatives

This protocol describes the condensation of the synthesized 1-aminopyrrolidin-2-one with various aromatic aldehydes.[2]

Materials:

-

1-Aminopyrrolidin-2-one (from step 3.1)

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 1-aminopyrrolidin-2-one (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

-

To this solution, add the desired substituted aromatic aldehyde (10 mmol).

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain it for 3-5 hours. Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[2]

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven at 40-50 °C.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of pyrrolidone hydrazone derivatives.

Characterization of Synthesized Hydrazones

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

FT-IR Spectroscopy:

-

N-H stretching: A peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H bond of the hydrazone moiety.

-

C=O stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹ is indicative of the carbonyl group in the pyrrolidone ring.

-

C=N stretching (Imine): The characteristic peak for the azomethine group appears in the 1600-1650 cm⁻¹ range.[8]

¹H NMR Spectroscopy:

-

-NH proton: A singlet, typically downfield (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[8]

-

-CH=N- proton (Azomethine): A singlet in the δ 8.0-9.0 ppm region.[8]

-

Aromatic protons: Signals in the δ 6.5-8.5 ppm range, with splitting patterns dependent on the substitution of the aromatic ring.

-

Pyrrolidone ring protons: Multiplets in the δ 2.0-3.5 ppm region.

¹³C NMR Spectroscopy:

-

C=O (Amide): A signal around δ 160-175 ppm.

-

-CH=N- (Azomethine): A signal in the δ 140-160 ppm range.[8]

-

Aromatic carbons: Signals between δ 110-150 ppm.

-

Pyrrolidone ring carbons: Signals in the δ 20-50 ppm region.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target hydrazone.

Table 1: Representative Characterization Data for a Hypothetical Pyrrolidone Hydrazone Derivative

| Analytical Technique | Expected Observation |

| FT-IR (cm⁻¹) | ~3250 (N-H str.), ~1670 (C=O str., amide), ~1620 (C=N str.) |

| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, -NH), ~8.2 (s, 1H, -CH=N-), 7.2-7.8 (m, Ar-H), 3.4 (t, 2H, -CH₂-N), 2.5 (t, 2H, -CH₂-C=O), 2.1 (p, 2H, -CH₂-) |

| ¹³C NMR (δ, ppm) | ~170 (C=O), ~145 (-CH=N-), 125-135 (Ar-C), ~45 (-CH₂-N), ~30 (-CH₂-C=O), ~20 (-CH₂-) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

Applications and Biological Significance

The fusion of the pyrrolidone and hydrazone scaffolds creates molecules with high potential for biological activity. Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of pharmacological properties, including:

-

Antimicrobial and Antifungal Activity: The azomethine group is crucial for their pharmacological activity, and many hydrazone derivatives have shown potent effects against various bacterial and fungal strains.[2][9]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of hydrazone derivatives against various human cancer cell lines, suggesting their potential as novel antitumor agents.[10][11]

-

Anti-inflammatory and Analgesic Activity: Certain hydrazones have demonstrated significant anti-inflammatory and analgesic properties.[3][6]

-

Antitubercular and Antiviral Activity: The hydrazone linkage is a key feature in several antitubercular and antiviral drugs.[3][4]

The synthesized pyrrolidone hydrazone derivatives serve as an excellent starting point for screening campaigns and further structural optimization to develop new therapeutic agents.

References

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Available at: [Link]

-

Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Sci. TGU Available at: [Link]

-

A review exploring biological activities of hydrazones. (2013). Journal of Pharmacy Research. Available at: [Link]

-

Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. Available at: [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives. (2007). Molecules. Available at: [Link]

-

Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone. (2019). ResearchGate. Available at: [Link]

-

BIOLOGICAL ACTIVITIES OF HYDRAZONE DERIVATIVES IN THE NEW MILLENNIUM. SciSpace. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). PubMed. Available at: [Link]

-

Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors. (2019). PubMed. Available at: [Link]

-

Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. (2022). MDPI. Available at: [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Scientific Reports. Available at: [Link]

-

Synthesis and characterization of glucocorticoid functionalized poly(N-vinyl pyrrolidone): a versatile prodrug for neural interface. (2010). PubMed. Available at: [Link]

-